molecular formula C9H11BF4NO2- B13827084 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate

2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate

Katalognummer: B13827084
Molekulargewicht: 252.00 g/mol
InChI-Schlüssel: FHJRMVJDOIXNCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and stability. The compound has a molecular formula of C9H10BF4NO2 and a molecular weight of 250.99 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate typically involves the reaction of 2-ethyl-7-hydroxy-1,2-benzisoxazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzisoxazole compounds .

Wirkmechanismus

The mechanism of action of 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate involves its reactivity with other molecules. It acts as a coupling reagent, facilitating the formation of bonds between different chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate is unique due to the presence of the tetrafluoroborate group, which enhances its reactivity and stability. This makes it particularly useful in coupling reactions and other applications where stability and reactivity are crucial .

Eigenschaften

Molekularformel

C9H11BF4NO2-

Molekulargewicht

252.00 g/mol

IUPAC-Name

2-ethyl-3H-1,2-benzoxazol-7-ol;tetrafluoroborate

InChI

InChI=1S/C9H11NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-5,11H,2,6H2,1H3;/q;-1

InChI-Schlüssel

FHJRMVJDOIXNCS-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CCN1CC2=C(O1)C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.